3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-Fluorophenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper(I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc protecting group is removed using hydrochloric acid in 1,4-dioxane .
Chemical Reactions Analysis
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other spirocyclic compounds such as:
Spirotetramat: A keto-enol insecticide known for its lipid biosynthesis inhibition in insects.
Spirocyclic propionamide derivatives: These compounds share similar structural features and are used in various biological and chemical applications. The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C13H14FN3O/c14-10-4-1-3-9(7-10)11-12(18)17-13(16-11)5-2-6-15-8-13/h1,3-4,7,15H,2,5-6,8H2,(H,17,18) |
InChI Key |
QQGVTOIXOCPJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NC(=O)C(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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